molecular formula C16H11NO2 B15426953 2,5-Diphenyl-6H-1,3-oxazin-6-one CAS No. 91632-39-2

2,5-Diphenyl-6H-1,3-oxazin-6-one

Cat. No.: B15426953
CAS No.: 91632-39-2
M. Wt: 249.26 g/mol
InChI Key: DTLZQIMXJQKHNA-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Chemistry and Nitrogen-Oxygen Containing Rings

Heterocyclic compounds are ubiquitous in nature and synthetic chemistry, forming the core structures of many pharmaceuticals, agrochemicals, and natural products. openaccessjournals.commsu.edu The presence of heteroatoms like nitrogen and oxygen introduces polarity, hydrogen bonding capabilities, and specific reactivity patterns that are distinct from their carbocyclic counterparts. openaccessjournals.commsu.edu This diversity in structure and function makes nitrogen-oxygen containing heterocycles a fertile ground for scientific exploration and drug discovery. researchgate.net

Classification and Structural Features of Oxazines, with emphasis on 1,3-Oxazin-6-ones

Oxazines are six-membered heterocyclic rings containing one oxygen atom and one nitrogen atom. ijrpr.com They are classified based on the relative positions of the heteroatoms and the double bonds within the ring. The main isomers are 1,2-oxazine, 1,3-oxazine, and 1,4-oxazine. ijrpr.com

The 1,3-oxazine scaffold, in particular, has garnered considerable attention. researchgate.net Within this class, 1,3-oxazin-6-ones are characterized by a carbonyl group at the 6-position of the ring. This feature adds to the chemical reactivity and potential for further functionalization of the molecule.

Table 1: Classification of Oxazines
Oxazine (B8389632) TypeRelative Position of HeteroatomsKey Structural Feature
1,2-OxazineNitrogen and Oxygen are adjacent-
1,3-OxazineNitrogen and Oxygen are separated by one carbon atom-
1,4-OxazineNitrogen and Oxygen are at opposite positions-
1,3-Oxazin-6-oneA 1,3-oxazine with a carbonyl group at the 6-positionC=O group at position 6

Historical Context of 1,3-Oxazin-6-one Research

The exploration of 1,3-oxazine chemistry has a history that has evolved with the development of synthetic organic chemistry. Early research focused on the fundamental synthesis and reactivity of the 1,3-oxazine ring system. Over the years, interest has grown due to the discovery of their diverse biological activities. ijrpr.com For instance, the synthesis of heteroannulated 1,3-oxazin-6-ones has been a subject of study, with methods being developed to improve reaction times and efficiency. nih.gov

Academic Research Trends and Challenges in 1,3-Oxazin-6-one Chemistry

Current research in 1,3-oxazine chemistry is driven by the need for more efficient and environmentally friendly synthetic methods. researchgate.net The development of multicomponent reactions, the use of microwave-assisted synthesis, and the exploration of novel catalysts are key trends. nih.govresearchgate.net These approaches aim to create complex 1,3-oxazine derivatives with high yields and atom economy. researchgate.net A significant challenge remains in the stereoselective synthesis of chiral 1,3-oxazines, which is crucial for the development of new therapeutic agents.

Specific Research Focus on 2,5-Diphenyl-6H-1,3-oxazin-6-one and its Derivatives

Within the broader class of 1,3-oxazin-6-ones, this compound stands out as a key compound for research. Its synthesis and chemical properties are subjects of ongoing investigation. The presence of two phenyl groups offers opportunities for a wide range of derivatization, allowing for the fine-tuning of its electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with potential applications in various fields of chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91632-39-2

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2,5-diphenyl-1,3-oxazin-6-one

InChI

InChI=1S/C16H11NO2/c18-16-14(12-7-3-1-4-8-12)11-17-15(19-16)13-9-5-2-6-10-13/h1-11H

InChI Key

DTLZQIMXJQKHNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(OC2=O)C3=CC=CC=C3

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2,5 Diphenyl 6h 1,3 Oxazin 6 One

Electrophilic Aromatic Substitution Reactions on Phenyl Substituents

The phenyl rings of 2,5-Diphenyl-6H-1,3-oxazin-6-one can undergo electrophilic aromatic substitution reactions. The oxazinone ring system acts as a deactivating group, directing incoming electrophiles primarily to the meta positions of the phenyl rings. This is due to the electron-withdrawing nature of the carbonyl group and the heteroatoms within the ring, which reduce the electron density of the attached phenyl rings, making them less susceptible to electrophilic attack than benzene (B151609) itself.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be envisaged to occur on the phenyl substituents, although potentially requiring harsher reaction conditions compared to activated aromatic systems. The general mechanism involves the generation of a strong electrophile that attacks the π-electron system of the phenyl ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product.

Table 1: Expected Products of Electrophilic Aromatic Substitution on a Phenyl Substituent

Reaction TypeReagentsExpected Major Product (Illustrative)
NitrationHNO₃, H₂SO₄2-(3-Nitrophenyl)-5-phenyl-6H-1,3-oxazin-6-one
BrominationBr₂, FeBr₃2-(3-Bromophenyl)-5-phenyl-6H-1,3-oxazin-6-one
SulfonationSO₃, H₂SO₄3-(5-Phenyl-6-oxo-6H-1,3-oxazin-2-yl)benzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-(3-Acetylphenyl)-5-phenyl-6H-1,3-oxazin-6-one

Nucleophilic Addition and Substitution Reactions on the Oxazinone Ring

The oxazinone ring of this compound possesses several sites susceptible to nucleophilic attack. The carbonyl carbon (C-6) is electrophilic and can be attacked by various nucleophiles. Additionally, the C-2 and C-4 positions can also be targets for nucleophilic addition, potentially leading to ring-opening or substitution reactions.

The nature of the nucleophile and the reaction conditions will determine the outcome of the reaction. Strong nucleophiles may lead to the opening of the oxazinone ring, while others might result in substitution at specific positions.

Thermal Transformations and Rearrangements

Photochemical Reactions and Isomerizations

Photochemical activation of this compound can induce a variety of reactions, including isomerizations and extrusion of small molecules. The absorption of ultraviolet light can promote the molecule to an excited state, where it can follow different reaction pathways.

Photoisomerization Pathways and Intermediates

Upon irradiation, this compound can undergo photoisomerization. This may involve cis-trans isomerization of the exocyclic double bond if applicable, or valence isomerization to form strained ring systems. The initial excited state can lead to the formation of various transient intermediates, such as diradicals or zwitterions, which can then rearrange to different isomeric structures. The exact nature of these pathways and intermediates would require detailed photochemical and spectroscopic studies.

Photochemical Extrusion Reactions

A common photochemical reaction for heterocyclic compounds containing functionalities like the oxazinone ring is the extrusion of small, stable molecules such as carbon dioxide (CO₂). For this compound, photochemical irradiation could potentially lead to the extrusion of CO₂, which would result in the formation of a highly reactive intermediate. This intermediate could then rearrange to form various stable products. For instance, the extrusion of CO₂ could lead to the formation of a nitrile ylide, which could then undergo cyclization or react with other molecules present in the reaction mixture.

Ring Transformations and Ring-Opening Reactions

The oxazinone ring in this compound can be opened or transformed into other heterocyclic systems under various reaction conditions. Nucleophilic attack, as mentioned earlier, is a common method for ring-opening. For example, reaction with strong nucleophiles like hydroxide (B78521) or alkoxides can lead to hydrolysis or alcoholysis of the ester-like functionality within the ring, resulting in the formation of an open-chain product.

Furthermore, the oxazinone ring can serve as a synthon for the preparation of other heterocyclic compounds. Through carefully designed reaction sequences, it may be possible to transform the 1,3-oxazin-6-one core into other ring systems, such as pyrimidines, pyridines, or other nitrogen- and oxygen-containing heterocycles.

Hydrolysis Pathways

The hydrolysis of the 1,3-oxazin-6-one ring system can proceed through either acid or base-catalyzed pathways. While specific studies on this compound are not extensively documented in readily available literature, the general reactivity of related 1,3-oxazine derivatives provides insight into its likely behavior.

Under acidic conditions, the hydrolysis of 2-aryl-2-phenyl-1,3-dithianes, a related sulfur-containing heterocyclic system, has been shown to proceed via an A-SE2 or A2-like mechanism, depending on the substituents. researchgate.net This suggests that the hydrolysis of this compound would likely involve protonation of the ring oxygen or nitrogen atom, followed by nucleophilic attack of water. This would lead to ring opening and the formation of corresponding carboxylic acid and amide intermediates, which would further hydrolyze to benzoic acid, benzaldehyde, and ammonia (B1221849) or their derivatives.

Base-catalyzed hydrolysis would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon (C-6) or the imine carbon (C-2), leading to the cleavage of the ester or imine bond, respectively. Subsequent protonation steps would then yield the final hydrolysis products. The presence of two phenyl groups at positions 2 and 5 is expected to influence the electron density within the ring and, consequently, the susceptibility of the electrophilic centers to nucleophilic attack.

Conversions to other Heterocyclic Systems (e.g., pyrrolinones)

The transformation of 1,3-oxazin-6-ones into other heterocyclic systems represents a valuable synthetic strategy. One notable conversion is the reaction with primary amines to yield pyrrolinones. This reaction is believed to proceed via a nucleophilic attack of the primary amine on the C-2 position of the oxazinone ring, leading to ring opening. Subsequent intramolecular cyclization, involving the attack of the newly introduced nitrogen nucleophile onto the C-5 position, followed by the elimination of a molecule of water, would result in the formation of the five-membered pyrrolinone ring.

While direct experimental data for this compound is limited, the general reactivity pattern of 1,3-oxazines supports this proposed mechanism. The reaction conditions, such as the choice of solvent and temperature, would likely play a crucial role in the efficiency of this transformation.

Retro-Diels-Alder Reactions

The 6H-1,3-oxazin-6-one ring system is analogous in structure to 2-pyrones, which are known to undergo retro-Diels-Alder reactions. rsc.orgresearchgate.netmasterorganicchemistry.comresearchgate.net This type of pericyclic reaction involves the thermally induced cleavage of the heterocyclic ring to form a diene and a dienophile. In the case of this compound, a retro [4+2] cycloaddition would be expected to yield benzonitrile (B105546) (from the C2-N3-C4 fragment) and a ketene (B1206846) derivative (from the C5-C6-O1 fragment).

The feasibility and conditions of the retro-Diels-Alder reaction are influenced by the stability of the resulting products. The formation of a stable molecule like benzonitrile would be a significant driving force for this reaction. The reaction is typically carried out at elevated temperatures, and the specific temperature required would depend on the substitution pattern of the oxazinone ring. For some 2-pyrone systems, the retro-Diels-Alder reaction can be facilitated by the presence of a Brønsted acid catalyst, which lowers the activation barrier. rsc.orgresearchgate.net A similar catalytic effect could potentially be observed for this compound.

Oxidative and Reductive Transformations

The oxidative and reductive transformations of this compound are not well-documented. However, based on the general chemistry of related heterocyclic systems, some predictions can be made.

Oxidation: The 1,3-oxazine ring contains several sites susceptible to oxidation, including the nitrogen atom and the carbon-carbon double bond. Oxidation could potentially lead to the formation of N-oxides or the epoxidation of the double bond. The specific outcome would depend on the oxidizing agent used.

Reduction: The reduction of the 1,3-oxazin-6-one ring could lead to a variety of products depending on the reducing agent and reaction conditions. For example, catalytic hydrogenation could potentially reduce the carbon-carbon double bond, leading to the formation of a dihydro-1,3-oxazin-6-one derivative. More potent reducing agents might lead to the cleavage of the heterocyclic ring. For instance, the reduction of 2-amino-5,6-dihydro-1,3-oxazines with sodium borohydride (B1222165) is known to reduce carboxylic esters. acs.org

Further research is needed to fully elucidate the specific oxidative and reductive pathways for this compound and to explore the synthetic utility of the resulting products.

Structure Activity Relationship Sar Studies of 2,5 Diphenyl 6h 1,3 Oxazin 6 One Derivatives

Impact of Substituents on Biological Activities

The introduction of various substituents onto the phenyl rings at the 2- and 5-positions of the 6H-1,3-oxazin-6-one core has a profound effect on the biological profile of these compounds.

Antimicrobial Activity:

The antimicrobial potential of 1,3-oxazine derivatives is heavily dependent on the electronic properties of the substituents. researchgate.net Studies on related 1,3-oxazine structures have shown that the presence of a substituted aromatic ring generally leads to an increase in antimicrobial activity compared to the unsubstituted parent ring. amazonaws.com For instance, in a series of 6-[4-substitutedphenyl]-4-phenyl-6H-1,3-oxazin-2-amines, it was found that electron-donating polar substituents at the fourth position of the phenyl ring are beneficial for antimicrobial potential. researchgate.net Specifically, compounds bearing a methoxy (B1213986) group showed good antimicrobial activity, and those with a hydroxyl group, which has more negative sigma and pi values, were found to be even better antimicrobials. researchgate.net

In other related series, chloro-substituted 1,3-oxazines have demonstrated notable antimicrobial activity. ijnc.ir Furthermore, the presence of a 4-hydroxy group on a bis-1,3-oxazine derivative was found to enhance activity against fungal strains. ijnc.ir The introduction of a trifluoromethyl group has also been identified as a key pharmacophore for determining antimicrobial activity in related heterocyclic compounds. mdpi.com

Substituent/Modification Impact on Antimicrobial Activity Reference
Substituted aromatic ringIncreased activity compared to unsubstituted ring. amazonaws.com amazonaws.com
Electron-donating polar substituents (e.g., -OH, -OCH₃) at the para-position of the phenyl ringImproved antimicrobial potential. researchgate.net researchgate.net
Chloro (-Cl) groupEnhanced antimicrobial activity. ijnc.ir ijnc.ir
Hydroxyl (-OH) groupBetter antimicrobial agents. researchgate.net researchgate.net
Trifluoromethyl (-CF₃) groupImportant for antimicrobial activity. mdpi.com mdpi.com

Antioxidant Activity:

The antioxidant capacity of 1,3-oxazine derivatives is often linked to the presence of substituents that can donate hydrogen atoms or electrons. For instance, the synthesis and evaluation of novel oxazine (B8389632) derivatives revealed their potential as antioxidant agents, as determined by DPPH and iron chelation methods. amazonaws.com In a study of 1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydro-3H-naphtho[1,2-e] amazonaws.comnih.govoxazin-3-one, the presence of both hydroxyl and methoxy groups resulted in superior antioxidant activity. researchgate.net This suggests that phenolic hydroxyl groups are key contributors to the radical scavenging properties of these compounds.

The antioxidant activity of 2-ethoxy-4,5-diphenyl-6H-1,3-oxazin-6-one has been reported to be associated with an increase in the levels of γ-glutamylcysteine synthetase (γ-GCS) and other antioxidant enzymes. ijrpr.com

Substituent/Modification Impact on Antioxidant Activity Reference
Hydroxyl (-OH) and Methoxy (-OCH₃) groupsSuperior antioxidant activity. researchgate.net researchgate.net
Ethoxy (-OCH₂CH₃) group at position 2 and phenyl groups at positions 4 and 5Increased levels of antioxidant enzymes. ijrpr.com ijrpr.com
General oxazine derivativesPotential antioxidant agents. amazonaws.com amazonaws.com

Anticancer Activity:

The anticancer properties of 1,3-oxazine derivatives are influenced by substitutions that can interfere with cellular processes like tubulin polymerization. While specific data for 2,5-diphenyl-6H-1,3-oxazin-6-one is limited, studies on structurally related oxazinonaphthalene-3-one derivatives have shown that substitutions on the phenyl ring are critical for their potential as anticancer agents and tubulin inhibitors. nih.gov

Anti-inflammatory Activity:

Several 1,3-oxazine derivatives have shown promising anti-inflammatory properties. amazonaws.com For example, N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H- amazonaws.comnih.govoxazine-6-yl]-phenyl}-nicotinamide and N-{4-[2-Amino-4-(3-nitro-phenyl)-6H- amazonaws.comnih.govoxazine-6-yl]-phenyl}-nicotinamide exhibited significant anti-inflammatory activity. This indicates that substitutions on the phenyl ring at the 4-position of the oxazine core with moieties like trimethoxyphenyl and nitrophenyl can confer potent anti-inflammatory effects.

Substituent/Modification Impact on Anti-inflammatory Activity Reference
3,4,5-Trimethoxyphenyl groupSignificant activity.
3-Nitrophenyl groupSignificant activity.

Antitubercular and Antimalarial Activities:

The 1,3-oxazine scaffold is recognized for its potential in developing antitubercular and antimalarial agents. researchgate.netijrpr.com For instance, certain benzo amazonaws.comnih.govoxazine derivatives have shown higher activity against M. tuberculosis than standard drugs like Rifampicin and Ethambutol. ijrpr.com In the context of antitubercular agents, it has been observed in related dinitrobenzylsulfanyl oxadiazoles (B1248032) that both nitro groups are essential for high activity. nih.gov Shifting the nitro groups from a 3,5-disubstituted pattern to a 2,5-disubstituted one maintained high antimycobacterial activity, although with increased toxicity. nih.gov

Positional Isomerism and its Influence on Activity

The spatial arrangement of substituents, or positional isomerism, plays a crucial role in the biological activity of diphenyl-1,3-oxazine derivatives. A notable example is the comparison between 2,5-diphenyl-1,3-oxazolines and their 2,4-diphenyl-1,3-oxazoline isomers in terms of acaricidal activity. The 2,5-diphenyl-1,3-oxazolines showed lower activity against mite eggs and larvae compared to their 2,4-diphenyl counterparts with the same substituents. nih.gov This difference in activity is attributed to the significant variation in the spatial extension of the substituents between the two skeletons, which affects their ability to bind to the target enzyme, chitin (B13524) synthase 1. nih.gov Although this study focuses on oxazolines, the principle of how positional isomerism impacts the three-dimensional shape and target interaction is directly applicable to the 1,3-oxazin-6-one scaffold.

Furthermore, the relative positions of heteroatoms within the six-membered ring define different isomers of oxazines (e.g., 1,2-, 1,3-, and 1,4-oxazines), each with distinct chemical and biological properties. ijrpr.commdpi.com

Conformation and Stereochemical Effects on Biological Potency

The three-dimensional conformation and stereochemistry of this compound derivatives are critical determinants of their biological potency. The heterocyclic ring can adopt different conformations, which in turn affects the orientation of the substituent groups and their interaction with biological targets.

Conformational analysis of related 2,3-diphenyl-1,3-thiazolidin-4-ones using ab initio calculations has shown agreement with observed NMR data, highlighting how substituents on the phenyl rings influence the electron density and chemical shifts of atoms within the heterocyclic ring. psu.edu This underscores the importance of the molecule's preferred conformation in solution.

Stereochemistry is also a key factor. Chiral resolution of 5-phenyl substituted dihydropyridopyrimidine-diones, which share a similar structural motif, revealed that the R-isomer displayed significantly higher anti-TB activity and lower toxicity compared to the S-isomer. nih.gov This enantioselectivity emphasizes that the specific spatial arrangement of atoms is crucial for effective binding to the biological target and for minimizing off-target effects.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity, enabling the development of predictive models. nih.gov For 1,3-oxazine derivatives, QSAR studies have been employed to design more potent antimicrobial agents. ijrpr.com

A Topliss modified approach, a non-computerized QSAR method, was used to guide the selection of substituents for synthesizing new 1,3-oxazines with enhanced antimicrobial effects. researchgate.net This approach successfully identified that electron-donating polar substituents at the fourth position of the phenyl ring improve the antimicrobial potential. researchgate.net Such predictive models are invaluable in medicinal chemistry for prioritizing the synthesis of compounds with a higher probability of exhibiting the desired biological activity, thereby saving time and resources. nih.gov The accuracy of these models is dependent on the quality and quantity of the input data and the complexity of the biological system being studied. nih.gov

Theoretical and Computational Studies of 2,5 Diphenyl 6h 1,3 Oxazin 6 One

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For derivatives of 2,5-Diphenyl-6H-1,3-oxazin-6-one, computational studies have shown that the distribution and energy of these orbitals are significantly influenced by the substituents on the phenyl rings. The HOMO and LUMO are typically distributed across the π-conjugated system of the molecule. The HOMO-LUMO energy gap is a critical parameter; a smaller gap suggests higher reactivity and a greater ease of electronic transitions. In related heterocyclic systems, it has been observed that a hard molecule possesses a large HOMO-LUMO gap, whereas a soft molecule has a small one.

The introduction of different functional groups can modulate the HOMO-LUMO gap. For instance, electron-withdrawing groups tend to lower the energies of both HOMO and LUMO, while electron-donating groups can raise them. This tuning of the electronic properties is a cornerstone of rational drug design, where modifying the electronic structure can enhance a molecule's desired activity.

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for investigating the properties of organic molecules. The B3LYP functional is a popular hybrid functional that has been shown to provide reliable results for a wide range of organic compounds, accurately reproducing experimental data.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the molecule's most stable three-dimensional structure must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy state. For cyclic systems like the 1,3-oxazin-6-one ring, this also involves conformational analysis to identify the most stable conformer.

For the 1,3-oxazine ring system, different conformations such as chair, boat, and twist forms are possible. Computational studies on related 1,3-oxazine derivatives have performed conformational analysis to determine the most stable geometries. The planarity of the molecule can also be assessed, with DFT studies predicting the degree of deviation from planarity for similar heterocyclic structures. The relative energies of different conformers can be calculated to understand their population distribution at a given temperature.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic properties. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, when compared with experimental data, can confirm the proposed structure of the molecule. For related structures, DFT calculations have been successfully employed to predict NMR chemical shifts with good accuracy.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups in the molecule can be computed. These calculated IR spectra can be compared with experimental FT-IR spectra to identify characteristic peaks, such as the C=O and C=N stretching vibrations of the oxazinone ring.

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the UV-Vis region can be predicted using Time-Dependent DFT (TD-DFT) calculations. This allows for the assignment of the observed absorption bands to specific electronic transitions, such as n-π* and π-π* transitions. For similar compounds, the calculated absorption maxima (λmax) have shown good agreement with experimental values.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. This provides a detailed understanding of the reaction mechanism at a molecular level. For instance, DFT studies have been used to investigate the ring-opening polymerization of related cyclic esters, elucidating the catalytic cycle and determining the rate-determining steps. Similarly, computational methods have been applied to study the tandem intermolecular cycloaddition/cycloreversion reactions of 1,4-oxazinone precursors to form pyridine (B92270) derivatives. While specific studies on the reaction mechanisms of this compound are not prevalent, the methodologies employed for related systems demonstrate the potential for such investigations.

Molecular Dynamics Simulations related to Stability and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of atoms and molecules over time, providing insights into conformational changes, stability, and interactions with the environment.

MD simulations can be used to assess the stability of a ligand-receptor complex, as demonstrated in studies of various drug candidates. These simulations can also provide information about the flexibility of the molecule and how it interacts with solvent molecules. Although specific MD simulation studies on this compound are limited, this computational technique is highly valuable for understanding the dynamic aspects of its behavior in a biological environment.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a potential drug molecule (ligand) might bind to a protein target (receptor).

For various oxazine (B8389632) and oxazinone derivatives, molecular docking studies have been performed to investigate their binding modes with different biological targets, such as bacterial proteins or enzymes. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the receptor. The binding affinity is often estimated using a scoring function, which can help in ranking potential drug candidates. While specific docking studies targeting this compound are not widely reported, the general applicability of this method to related structures highlights its importance in predicting potential biological targets and understanding the structural basis of activity.

Interactive Data Table: Computational Parameters of Related Oxazinone Derivatives

Compound ClassComputational MethodKey FindingsReference
Oxazine DerivativesDFT, Molecular DockingInvestigated reactivity and stability; identified potent antibacterial activity.
1,3-Oxazine DerivativesMolecular DockingSuggested DNA gyrase inhibition as a possible mechanism for antibacterial activity.
2-pyridin-3-yl-benzo[d]oxazin-4-one DerivativesConformational Analysis, Molecular DockingModeled protein-ligand interactions with human neutrophil elastase.
3-Methyltetrahydro-1,3-oxazineDFT (PBE/3ζ)Studied conformational preferences and nitrogen inversion barriers.
Oxazinethione DerivativesMolecular Dynamics, Molecular DockingInvestigated anticancer and antibacterial potential.

Ligand-Receptor Interaction Analysis

A detailed analysis of the interactions between this compound and a specific biological receptor is also not present in the available scientific literature. Such analyses typically identify the key amino acid residues within a receptor's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are critical for the stability of the ligand-receptor complex.

For example, studies on other heterocyclic compounds often provide detailed visualizations and descriptions of these interactions. Research on 1,2,4-oxadiazin-5(6H)-one derivatives as monoamine oxidase inhibitors included molecular docking experiments to understand their binding to the enzyme's active site. mdpi.com These studies highlight the importance of specific structural features for biological activity.

Without dedicated computational studies on this compound, it is not possible to provide a table of its specific molecular interactions. The table below is a template for the type of information that would be generated from such an analysis.

Receptor Amino Acid Type of Interaction Distance (Å)
Data Not AvailableData Not AvailableData Not Available

Advanced Applications of 2,5 Diphenyl 6h 1,3 Oxazin 6 One in Chemical Research Excluding Clinical/safety Data

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

2,5-Diphenyl-6H-1,3-oxazin-6-one and its derivatives are highly valued as intermediates and building blocks in organic synthesis. researchgate.net Their reactive nature allows for the construction of a diverse array of more complex molecular architectures. The 1,3-oxazine ring system is a key structural motif in many biologically active compounds and serves as a precursor for various heterocyclic transformations. researchgate.netijrpr.com

Precursors to Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. Through reactions with different nucleophiles, the oxazinone ring can be opened and subsequently recyclized to form new ring systems.

For instance, the reaction of 6-alkoxy-2-aryl-4H-1,3-oxazin-4-ones with hydrazine (B178648) and phenylhydrazine (B124118) leads to the formation of 1,2,4-triazole-5-acetic acid esters. thieme-connect.de This transformation involves an initial attack by the hydrazine at the C-2 position of the oxazine (B8389632) ring, followed by ring opening and recyclization. thieme-connect.de Similarly, reactions with N,N-dimethylhydrazine have been shown to produce 2-substituted 4-hydroxyimidazole-5-carboxylates. thieme-connect.de

Furthermore, 4-hydroxy-6H-1,3-oxazin-6-ones react with guanidine (B92328) to yield 1,3,5-triazine (B166579) derivatives. researchgate.net Specifically, 2-(2-furyl)- and 2-(2-thienyl)-5-alkyl-4-hydroxy-6H-1,3-oxazin-6-ones react with guanidine in the presence of sodium methoxide (B1231860) to form sodium 4-amino-6-hetaryl-1,3,5-triazin-2-ylacetates. researchgate.net When the 5-position is substituted with a phenyl group, the reaction proceeds with decarboxylation to give 4-benzyl-6-hetaryl-1,3,5-triazin-2-amines. researchgate.net

The versatility of the oxazinone core is further demonstrated in its use for synthesizing other fused systems. For example, 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-benzo[d] ijrpr.comnih.govoxazin-4-one serves as a starting material for novel quinazolinone derivatives and other heterocyclic compounds like benzo[d]imidazole, quinoline-3-carboxylic acid, and quinoline-3-carbonitrile. idosi.org

The following table summarizes the transformation of this compound derivatives into fused heterocyclic systems.

Starting MaterialReagentProduct
6-Alkoxy-2-aryl-4H-1,3-oxazin-4-oneHydrazine/Phenylhydrazine1,2,4-Triazole-5-acetic acid esters
6-Alkoxy-2-aryl-4H-1,3-oxazin-4-oneN,N-Dimethylhydrazine2-Substituted 4-hydroxyimidazole-5-carboxylates
2-Hetaryl-4-hydroxy-6H-1,3-oxazin-6-oneGuanidineSodium 4-amino-6-hetaryl-1,3,5-triazin-2-ylacetates or 4-Benzyl-6-hetaryl-1,3,5-triazin-2-amines
6,8-Dibromo-2-(3,5-dinitrophenyl)-4H-benzo[d] ijrpr.comnih.govoxazin-4-oneVarious NucleophilesQuinazolinones, Benzoimidazoles, Quinolines

Synthesis of Complex Bioactive Molecules

The 1,3-oxazine scaffold is a key component in the synthesis of various complex bioactive molecules. While this article excludes clinical data, it is important to note the non-clinical research into molecules synthesized from this core structure. For example, derivatives of 1,3-oxazine have been investigated for their potential acaricidal activity. nih.gov Specifically, a series of 2,5-diphenyl-1,3-oxazoline compounds were synthesized and studied, although they showed lower activity compared to their 2,4-diphenyl-1,3-oxazoline counterparts. nih.gov This research aids in understanding the structure-activity relationships for potential chitin (B13524) synthase inhibitors. nih.gov

Furthermore, the structural motif of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which can be conceptually related to the opened form of a phenyl-substituted oxazine ring, has been explored for cytotoxic effects. nih.gov New compounds based on this scaffold, incorporating piperidinylethoxy or morpholinylethoxy groups, have shown high cytotoxic activity against MCF-7 human ER-positive breast cancer cell lines in non-clinical studies. nih.gov

Exploration in Materials Science

The unique photophysical and chemical properties of the this compound core make it a candidate for applications in materials science.

Organic Dyes and Pigments Applications

Benzo-1,3-oxazines, a class of compounds related to this compound, are recognized for their potential as organic dyes. ijrpr.com The extended conjugation and the presence of heteroatoms in the oxazine ring system can give rise to chromophoric properties, making them suitable for applications as colorants. Research in this area focuses on synthesizing derivatives with tailored absorption and emission characteristics for use in various materials.

Photoactive Materials Research

The investigation of 1,3-oxazine derivatives extends into the realm of photoactive materials. The inherent structure of these compounds allows for the potential to absorb and respond to light, making them interesting for applications such as photosensitizers or photoinitiators in polymerization processes. While specific studies on this compound in this exact context are not widely reported, the broader class of oxazines is a subject of interest in photochemistry.

Pharmacological Target Identification and Mechanism of Action Studies (non-clinical)

In non-clinical pharmacological research, derivatives of 1,3-oxazine are utilized to probe biological systems and identify potential drug targets.

In silico studies have explored N-(phenyl substituted) 2-([phenyl substituted) methylidene] amino)-N,4-diphenyl-6H-1,3-oxazin-6-amine derivatives as potential antibacterial agents by targeting the Glucosamine-6-phosphate (GlcN-6-P) synthase enzyme. researchgate.net This enzyme is crucial for the formation of the bacterial cell wall, making it an attractive target for new antibacterial drugs. researchgate.net Molecular docking studies have shown that certain oxazine derivatives can bind effectively to the active site of this enzyme. researchgate.net

Another area of non-clinical investigation involves the design of 1,2,4-oxadiazin-5(6H)-one derivatives, which share a similar heterocyclic core, as inhibitors of monoamine oxidase (MAO). mdpi.com These studies provide insights into the structural requirements for inhibiting MAO-A and MAO-B, enzymes implicated in neurological disorders. mdpi.com

The following table highlights the non-clinical pharmacological targets investigated using 1,3-oxazine derivatives.

Investigated TargetType of StudyPotential Application
Glucosamine-6-phosphate (GlcN-6-P) synthaseIn silico dockingAntibacterial agents
Monoamine Oxidase (MAO)In vitro inhibition assaysNeurological disorder research
Chitin Synthase 1Acaricidal activity screeningAcaricides
Estrogen ReceptorsIn silico dockingAnticancer research

Agrochemical Applications (excluding explicit safety/toxicity)

While specific research detailing the agrochemical applications of this compound is not extensively documented in publicly available literature, the broader class of oxazinone derivatives has been a subject of investigation for its potential use in agriculture, primarily as herbicides. The core 1,3-oxazin-6-one structure serves as a scaffold for chemical modifications aimed at discovering new active ingredients for crop protection.

Research has focused on the synthesis and evaluation of various analogs to identify compounds with potent herbicidal activity. These studies explore how different substituents on the oxazinone ring influence efficacy against various weed species. For instance, derivatives of the related benzoxazinone (B8607429) class have been identified as potent inhibitors of protoporphyrinogen (B1215707) oxidase (protox), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. nih.gov Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, causes rapid membrane damage and cell death in susceptible plants.

One area of development involves isoindoline-1,3-dione substituted benzoxazinone derivatives. These compounds have demonstrated significant herbicidal effects, with symptoms in weeds including leaf cupping, crinkling, bronzing, and necrosis, which are characteristic of protox-inhibiting herbicides. Further optimization of these lead compounds continues in an effort to develop new herbicides with high efficacy and a broad spectrum of activity. nih.gov

Another study highlighted a new oxazinone herbicide, 3-[2-(7-chlorobenzothiazol-2-yl)isopropyl]-2,3-dihydro-6-methyl-5-phenyl-4H-1,3-oxazin-4-one (MI-3069), developed for use in paddy fields. This compound demonstrated a long-lasting residual effect, making it particularly effective for controlling problematic weeds like Echinochloa oryzicola.

Investigations into other heterocyclic structures with some similarities, such as 1,3,4-oxadiazoles, have also shown that 2,5-disubstituted derivatives can exhibit significant insecticidal activity against pests like the armyworm (Leucania separata). While structurally different from oxazinones, this highlights the potential of five and six-membered heterocyclic compounds in the development of various plant protection agents.

The following table summarizes research findings on the herbicidal activity of select oxazinone derivatives.

Compound Class/DerivativeTarget Weeds/PestsKey Research Findings
Benzoxazinone Derivatives (e.g., Flumioxazin analogs)Velvetleaf (Abutilon theophrasti), Crabgrass (Digitaria sanguinalis)Act as inhibitors of protoporphyrinogen oxidase (protox). Some derivatives show herbicidal activity comparable to commercial products. nih.gov
4H-1,3-oxazin-4-one Derivatives (e.g., MI-3069)Echinochloa oryzicola (Barnyard grass)Provides long-lasting residual herbicidal effect in paddy fields.
2-Amino-4H-1,3-oxazine Derivatives Aspergillus niger, Penicillium italicumCertain synthesized derivatives showed excellent antifungal activity against tested fungal strains.

Analytical and Spectroscopic Characterization Techniques for 2,5 Diphenyl 6h 1,3 Oxazin 6 One

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular structure of compounds like 2,5-Diphenyl-6H-1,3-oxazin-6-one.

Assignment of Characteristic Functional Group Frequencies

Based on the structure of this compound, the following characteristic infrared (IR) and Raman bands would be anticipated:

C=O Stretching: A strong absorption band in the IR spectrum, typically in the range of 1750-1700 cm⁻¹, would be indicative of the carbonyl group (C=O) within the oxazinone ring. The exact position would be influenced by the electronic environment of the ring.

C=N Stretching: The carbon-nitrogen double bond (C=N) in the oxazine (B8389632) ring would be expected to show a medium to strong absorption in the region of 1680-1620 cm⁻¹. This peak may sometimes overlap with the C=C stretching vibrations of the aromatic rings.

C-O-C Stretching: The ether linkage (C-O-C) within the oxazine ring would likely produce strong stretching vibrations in the fingerprint region of the IR spectrum, typically around 1250-1050 cm⁻¹.

Aromatic C-H Stretching: The phenyl groups would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region would correspond to the C=C stretching vibrations of the two phenyl rings.

Out-of-Plane C-H Bending: The substitution pattern of the phenyl rings would give rise to characteristic strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic of the number of adjacent hydrogen atoms on the rings.

Conformational Analysis using IR/Raman

Without experimental data, a detailed conformational analysis is speculative. However, for related heterocyclic systems, vibrational spectroscopy can be used to study conformational isomers (conformers) if they exist in equilibrium. Different conformers would likely exhibit slight shifts in the vibrational frequencies of the ring and its substituents. By analyzing the spectra at different temperatures or in different solvents, it might be possible to identify and quantify the different conformations present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is indispensable for the structural elucidation of organic molecules.

Chemical Shift and Coupling Constant Analysis

For this compound, the following NMR signals would be expected:

¹H NMR:

Aromatic Protons: The protons on the two phenyl rings would appear as a complex multiplet in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The integration of this region should correspond to 10 protons. The specific chemical shifts and coupling patterns would depend on the electronic effects of the oxazinone ring on each phenyl group.

Vinyl Proton: The single proton on the C=C double bond of the oxazinone ring (at position 6) would likely appear as a singlet in a region characteristic for vinylic protons, potentially around δ 5.5-6.5 ppm, though its exact shift would be influenced by the adjacent carbonyl and oxygen atoms.

¹³C NMR:

Carbonyl Carbon: The C=O carbon would be the most downfield signal, expected in the range of δ 160-170 ppm.

C=N Carbon: The carbon of the C=N double bond (at position 2) would also be significantly downfield, likely in the δ 150-160 ppm region.

Aromatic Carbons: The carbons of the phenyl rings would appear in the typical aromatic region of δ 120-140 ppm. The quaternary carbons (to which the rings are attached) would have distinct chemical shifts.

Olefinic Carbon: The carbon at position 5, part of the C=C bond, would also be in the downfield region, likely around δ 100-110 ppm.

Structural Elucidation and Purity Assessment

A combination of ¹H and ¹³C NMR spectroscopy would be crucial for confirming the molecular structure. 2D-NMR techniques such as COSY (Correlated Spectroscopy) would help to establish the connectivity between protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would allow for the unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound. The purity of a sample can be assessed by the absence of any unexpected signals in the NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₆H₁₁NO₂), the expected molecular weight is approximately 249.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 249. The fragmentation pattern would likely involve the loss of small, stable molecules such as CO, and the fragmentation of the phenyl groups, leading to characteristic daughter ions that could be used to further support the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

For this compound (C₁₆H₁₁NO₂), the theoretical exact mass would be calculated. An experimental HRMS measurement would then aim to match this theoretical value with a high degree of accuracy (typically within a few parts per million), providing strong evidence for the presence of the desired molecule.

Table 1: Theoretical Exact Mass for this compound

Formula Ion Species Theoretical m/z
C₁₆H₁₁NO₂ [M+H]⁺ Data not available

No experimental data is currently available in the searched literature.

Fragmentation Pattern Analysis for Structural Confirmation

In conjunction with exact mass determination, the fragmentation pattern observed in the mass spectrum provides crucial information for structural elucidation. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms within the molecule and confirm the presence of the oxazinone ring and the two phenyl substituents.

No specific fragmentation data for this compound has been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule.

Electronic Absorption Properties

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions of the aromatic phenyl rings and the conjugated system within the oxazinone core. The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the compound's electronic structure.

Table 2: UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)

No experimental UV-Vis spectra for this compound have been found in the literature.

Monitoring Reaction Progress

UV-Vis spectroscopy can be a valuable tool for monitoring the progress of the synthesis of this compound. If the starting materials and the product have distinct absorption spectra, the formation of the product can be tracked over time by observing the appearance of its characteristic absorption bands.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound has not been reported in the searched scientific literature.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,3-oxazine derivatives has traditionally involved methods that can be resource-intensive and may utilize hazardous reagents. The future of synthesizing 2,5-Diphenyl-6H-1,3-oxazin-6-one is geared towards "green" chemistry principles, emphasizing efficiency, safety, and environmental benignity. Research is increasingly focused on one-pot, multicomponent reactions (MCRs) that generate structural complexity in a single step, thus improving atom economy. bohrium.com

Promising sustainable approaches for oxazine (B8389632) derivatives involve the use of water as a solvent and biodegradable catalysts. academie-sciences.fr For instance, methods have been developed for other oxazine derivatives using catalysts like thiamine (B1217682) hydrochloride (Vitamin B1) in an aqueous medium, which simplifies the process and reduces environmental impact. academie-sciences.fr Another green approach utilizes polyphosphoric acid as a catalyst in water, offering a simple, time-efficient, and high-yield protocol. bohrium.com These methodologies, while demonstrated for other oxazines, provide a clear blueprint for developing sustainable routes to this compound.

Table 1: Emerging Sustainable Synthetic Strategies for Oxazine Derivatives

Strategy Key Features Potential Advantages for Synthesis Example Catalyst/Solvent
One-Pot Multicomponent Reactions (MCRs) Three or more reactants combined in a single step to form the final product. Increased efficiency, reduced waste, simplified purification. Thiamine Hydrochloride (VB1). academie-sciences.fr
Aqueous Medium Synthesis Utilizes water as the primary solvent, avoiding volatile organic compounds (VOCs). Environmentally friendly, low cost, enhanced safety. Water. bohrium.comacademie-sciences.fr
Biodegradable Catalysis Employs non-toxic, renewable catalysts that break down naturally. Reduced environmental persistence and toxicity. Thiamine Hydrochloride (VB1). academie-sciences.fr
Microwave-Assisted Synthesis Uses microwave irradiation to accelerate reaction rates. Faster reaction times, often improved yields, energy efficiency. Cesium carbonate in DMF. researchgate.net

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the precise reaction mechanisms and excited-state dynamics of this compound is crucial for optimizing its properties and applications. Ultrafast spectroscopy techniques, such as pump-probe transient absorption, offer the ability to observe chemical events on femtosecond (10⁻¹⁵ s) timescales.

While direct ultrafast studies on this compound are not yet prevalent, research on structurally related molecules provides a framework for future investigations. For example, ultrafast transient broadband absorption spectroscopy has been used to characterize the excited-state dynamics of 13,13′-diphenyl-β-carotene, detailing the internal conversion (IC) processes between electronic states (S₂ → S₁ and S₁ → S₀*). rsc.org Applying such techniques to the target oxazinone could reveal the lifetimes of its excited states, identify transient intermediates, and map the pathways of energy dissipation. Similarly, time-resolved spectroscopy on 2,5-diphenyl-1,6,6a-trithiapentalene was used to measure fluorescence decay and transient triplet-triplet absorption, identifying the dominant deactivation pathways of its excited state. nih.gov These methods would be invaluable for understanding the photophysics of this compound, which is essential for developing applications in areas like photochemistry or materials science.

Table 2: Application of Ultrafast Spectroscopy to Mechanistic Studies

Spectroscopic Technique Information Gained Relevance to this compound
Femtosecond Transient Absorption Tracks the formation and decay of excited electronic states and transient species. Elucidating photophysical pathways (e.g., internal conversion, intersystem crossing). rsc.org
Time-Resolved Fluorescence Measures the lifetime of fluorescent states. Quantifying the efficiency of light emission versus non-radiative decay. nih.gov
Pump-Supercontinuum Probe (PSCP) Provides broadband spectral data of transient species across a wide wavelength range. Characterizing the full electronic signature of short-lived intermediates. rsc.org

Rational Design of New Derivatives Based on Computational Insights

Computational chemistry is a powerful tool for predicting the properties of new molecules before they are synthesized, enabling the rational design of derivatives with enhanced characteristics. By modeling the structure of this compound, researchers can predict how modifications to its phenyl rings or oxazinone core will affect its electronic, steric, and functional properties.

Table 3: Computational Approaches for Derivative Design

Computational Method Purpose Application to this compound
Density Functional Theory (DFT) Calculates electronic structure and predicts properties like reactivity and spectral characteristics. Predicting how substituents will alter the molecule's stability and electronic behavior. rsc.org
Molecular Dynamics (MD) Simulations Simulates the movement of atoms over time to understand conformational flexibility and interactions. Assessing how derivatives might bind to a target protein or self-assemble in a material. nih.gov
Scaffold Hopping/Ring Equivalents Replaces a core molecular structure with a different one while maintaining similar functionality. Designing novel core structures based on the oxazinone template. nih.gov
Deep Learning (e.g., DeepFrag) Uses AI to predict favorable molecular fragments for lead optimization based on a target structure. Guiding the selection of substituents to enhance desired properties. nih.gov

Exploration of New Application Domains in Materials Science and Catalysis

The inherent reactivity and structural features of the oxazinone ring suggest significant, yet largely unexplored, potential in materials science and catalysis. The 1,4-oxazinone isomer, for example, has been successfully used as a reactive precursor in tandem cycloaddition/cycloreversion sequences to construct complex pyridine (B92270) derivatives. acs.orgresearchgate.net This highlights the potential of the oxazinone moiety to act as a versatile building block in organic synthesis. Investigating similar reactivity for the 1,3-oxazin-6-one core of the title compound could open new pathways to novel heterocyclic structures.

In materials science, related heterocyclic systems like 1,3,5-triazines are used as foundational components for organic dyes and polymeric photostabilizers. ijrpr.comclockss.org The rigid, aromatic structure of this compound makes it a candidate for developing new functional materials. Its photophysical properties, once fully characterized, could lead to applications in organic light-emitting diodes (OLEDs), chemical sensors, or photofunctional polymers.

Table 4: Potential Application Domains

Domain Rationale Potential Role of this compound
Catalysis The oxazinone ring can act as a reactive diene in cycloaddition reactions. acs.org Use as a synthon for the construction of novel, polysubstituted heterocycles.
Organic Dyes Benzo-1,3-oxazines are known to be important organic dyes. ijrpr.com Derivatives could be developed as novel chromophores with specific color and stability properties.
Polymer Science Related triazines are used in photostabilizers. clockss.org Incorporation into polymer backbones to create materials with tailored thermal or photostable properties.
Functional Materials The rigid, conjugated structure is suitable for electronic applications. Development of novel organic semiconductors or components for light-emitting devices.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical synthesis and discovery are conducted. mdpi.com Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, recommend optimal reaction conditions, and even propose novel synthetic pathways. beilstein-journals.orgchemrxiv.orgjetir.org

Table 5: AI and Machine Learning in the Chemical Lifecycle

AI/ML Application Description Impact on this compound Research
Reaction Optimization Algorithms iteratively suggest experimental conditions to maximize yield or selectivity. researchgate.net Rapidly identifies the most efficient synthesis conditions, saving time and resources. bohrium.com
Retrosynthesis Planning AI predicts potential starting materials and reaction steps to synthesize a target molecule. Proposes novel and potentially more efficient synthetic routes. beilstein-journals.org
Forward Reaction Prediction Predicts the likely products of a given set of reactants and conditions. Validates the feasibility of proposed synthetic steps before entering the lab. chemrxiv.org
Property Prediction Models are trained to predict chemical or biological properties from molecular structure alone. Screens virtual derivatives for desired characteristics, guiding synthetic efforts. nih.gov

Q & A

Q. What are the standard synthetic protocols for 2,5-Diphenyl-6H-1,3-oxazin-6-one, and how can yield be maximized?

The compound is typically synthesized via multi-step reactions starting from benzohydrazide and benzoylformic acid. A detailed procedure involves condensation under controlled temperatures (e.g., refluxing ether), followed by vacuum filtration and rotary evaporation to isolate the product. Yields up to 94% are achieved by optimizing stoichiometry, reaction time, and solvent selection. Post-synthesis purification via vacuum drying at 30°C ensures high purity .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy to confirm phenyl group arrangements and heterocyclic ring substitution patterns.
  • FT-IR to identify carbonyl (C=O) and C-O-C stretching vibrations in the oxazinone ring.
  • Mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with crystallographic data (e.g., X-ray diffraction) resolves ambiguities in tautomeric forms .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Standard assays include:

  • Enzyme inhibition assays targeting kinases or proteases, leveraging the compound’s potential as a heterocyclic scaffold.
  • Cytotoxicity screening using cancer cell lines (e.g., MTT assay) to evaluate antiproliferative effects.
  • Antimicrobial testing via agar diffusion methods. Dose-response curves and IC₅₀ calculations are critical for initial activity profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during oxazinone ring formation?

Side products like imine intermediates or dimerized species arise from incomplete cyclization. Strategies include:

  • Temperature modulation : Lowering reaction temperatures (−20°C) stabilizes intermediates, while gradual heating ensures controlled ring closure.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic precursors.
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) accelerate cyclization .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound derivatives?

SAR workflows involve:

  • Systematic substitution : Introducing electron-withdrawing (e.g., -F) or donating groups (-OCH₃) at phenyl positions to modulate electronic effects.
  • Bioisosteric replacement : Replacing the oxazinone oxygen with sulfur to evaluate ring stability and activity.
  • Molecular docking : Computational modeling (e.g., AutoDock) predicts binding affinities to biological targets like kinase ATP-binding pockets .

Q. How should researchers resolve contradictions in spectral data when characterizing novel oxazinone analogs?

Discrepancies in NMR or IR spectra often arise from tautomerism or crystallographic polymorphism. Solutions include:

  • Variable-temperature NMR to observe dynamic equilibria between tautomers.
  • DFT calculations to simulate spectra and compare with experimental data.
  • Single-crystal X-ray analysis for unambiguous structural assignment .

Q. What strategies ensure reproducibility in synthetic protocols for this compound across laboratories?

Reproducibility requires:

  • Detailed reaction logs : Precise documentation of solvent batches, humidity, and equipment calibration.
  • Open data sharing : Depositing raw spectral data in repositories like PubChem for cross-validation.
  • Collaborative verification : Independent synthesis by multiple groups to confirm yields and purity .

Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts.
  • Recrystallization : Methanol/water mixtures yield high-purity crystals.
  • HPLC : Reverse-phase methods resolve closely related analogs .

Q. How can researchers analyze the role of electron-withdrawing substituents in stabilizing the oxazinone ring during synthesis?

Fluorine or nitro groups at the phenyl rings enhance ring stability via resonance and inductive effects. Kinetic studies (e.g., monitoring reaction progress via TLC) and Hammett plots correlate substituent electronic parameters (σ) with reaction rates .

Q. What computational tools are suitable for modeling the reactivity of this compound in nucleophilic reactions?

  • Gaussian or ORCA : For calculating frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics simulations : To study solvent effects on transition states.
  • NBO analysis : Evaluates hyperconjugation effects stabilizing intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.